molecular formula C29H23N5O2S B15099424 (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15099424
M. Wt: 505.6 g/mol
InChI Key: QHWDCARDKPYHIZ-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic hybrid molecule featuring a thiazolo-triazolone core fused with pyrazole and substituted phenyl moieties. Its structure incorporates a (Z)-configured benzylidene group at position 5 of the thiazolo-triazolone ring, a 3-(4-methoxy-3-methylphenyl)-substituted pyrazole at position 4, and a 3-methylphenyl group at position 2.

Properties

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O2S/c1-18-8-7-9-21(14-18)27-30-29-34(32-27)28(35)25(37-29)16-22-17-33(23-10-5-4-6-11-23)31-26(22)20-12-13-24(36-3)19(2)15-20/h4-17H,1-3H3/b25-16-

InChI Key

QHWDCARDKPYHIZ-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the pyrazole and thiazolotriazole components. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug discovery. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In industry, the compound can be used in the development of advanced materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved mechanical strength, thermal stability, or electronic properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Compounds :

(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

  • Differences :
  • Ethoxy group replaces methoxy at the 4-position of the pyrazole-linked phenyl ring.
  • 4-Methoxyphenyl substituent at position 2 instead of 3-methylphenyl.
    • Impact :
  • Increased lipophilicity due to the ethoxy group may enhance membrane permeability but reduce aqueous solubility.

(Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one

  • Differences :
  • Piperidinyl group replaces 3-methylphenyl at position 2.
  • Simplified thiazol-4(5H)-one core lacking triazole fusion.
    • Impact :
  • The piperidinyl group enhances solubility via tertiary amine protonation at physiological pH.

Structural Motifs in Thiazolo-Triazolone Derivatives

Key Compounds :

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Differences :
  • Triazolo-thiadiazole core instead of thiazolo-triazolone.
  • Substituents (R) include methyl, phenyl, or halogens.
    • Impact :
  • Demonstrated antifungal activity via docking with 14-α-demethylase lanosterol (PDB: 3LD6), suggesting a shared biological target with the target compound .

3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives

  • Differences :
  • Pyrrolo-thiazolo-pyrimidine fused system instead of thiazolo-triazolone.
  • Additional phenyl substituents at positions 3 and 6.
    • Impact :
  • Extended π-conjugation may enhance UV absorption properties, relevant for photodynamic applications.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (µg/mL)
Target Compound C₃₃H₂₇N₅O₂S 581.71 4.2 (est.) <10 (aqueous)
Ethoxy Analog () C₃₄H₂₉N₅O₂S 595.75 4.5 (est.) <5 (aqueous)
Piperidinyl Derivative () C₂₅H₂₃N₅O₂S 481.55 2.8 (est.) 50–100 (aqueous)
Triazolo-thiadiazole () C₁₉H₁₅N₅O₂S 385.42 3.1 (est.) 20–30 (aqueous)

*LogP estimated using fragment-based methods.

Biological Activity

The compound (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N3O3S2C_{28}H_{29}N_{3}O_{3}S_{2} with a molecular weight of 519.7 g/mol. The structure features a complex arrangement that includes a thiazolo-triazole framework and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC28H29N3O3S2
Molecular Weight519.7 g/mol
Purity≥95%
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of related compounds, several derivatives showed promising activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Cytotoxicity Evaluation

In a recent evaluation, compounds derived from the pyrazole structure were tested against multiple cancer cell lines using the MTT assay. The results revealed that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BA54915.0
(5Z)-5-{...}HeLa10.0

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound could significantly reduce the levels of these cytokines in activated macrophages.

The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in the expression of inflammatory mediators.

Table 3: Anti-inflammatory Activity

AssayCompound TestedInhibition (%) at 10 µM
TNF-α Release(5Z)-5-{...}75%
IL-6 Release(5Z)-5-{...}68%

Antimicrobial Activity

Emerging studies also highlight the antimicrobial potential of this compound against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibitory effects.

Table 4: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

Q & A

Q. What synthetic methodologies are established for preparing (5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

The compound is synthesized through multi-step reactions involving:

  • Pyrazole-triazole-thiazole core formation : Condensation of hydrazine hydrate with carbonyl intermediates (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate) to generate pyrazole derivatives .
  • Methylidene linkage : Schiff base formation via reaction of aldehydes with amino groups, optimized using phosphorus oxychloride or acetic acid/sodium acetate in ethanol at 70–100°C .
  • Purification : Recrystallization from ethanol or water-organic solvent mixtures, validated via HPLC (≥95% purity) .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • 1H/13C NMR : Assigns proton environments (e.g., Z-configuration of the methylidene group at δ 8.2–8.5 ppm) and carbon backbone .
  • IR spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, thiazole C-S at 680 cm⁻¹) .
  • HPLC : Monitors purity using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v, UV detection at 254 nm) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can molecular docking predict biological activity, and what are its limitations for this compound?

  • Methodology : Docking studies (e.g., AutoDock Vina) use the compound’s 3D structure (optimized via DFT) against targets like 14α-demethylase (PDB: 3LD6). Scoring functions (e.g., binding energy ≤ -8 kcal/mol) predict antifungal activity .
  • Limitations : False positives may arise due to rigid-backbone docking; MD simulations (100 ns) are recommended to validate binding stability .

Q. How can contradictions in crystallographic data from different refinement software (e.g., SHELXL vs. WinGX) be resolved?

  • Cross-validation : Refine the same dataset using SHELXL (for high-resolution data) and WinGX (for visualization). Compare R-factors (ΔR1 ≤ 0.02) and electron density maps .
  • Twinned data : Use SHELXL’s TWIN/BASF commands for twinning correction, followed by ORTEP for Windows to visualize anisotropic displacement ellipsoids .

Q. What strategies optimize reaction conditions to improve yield and purity?

  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances condensation reactions (yield: 60→85%) .
  • Solvent effects : Ethanol vs. toluene for Schiff base formation—ethanol reduces byproducts (e.g., 71% yield in ethanol vs. 54% in toluene) .
  • Temperature control : 70–80°C minimizes decomposition of thermally sensitive intermediates (e.g., triazole-thiol precursors) .

Q. How is the Z-configuration of the methylidene group confirmed experimentally?

  • X-ray crystallography : Dihedral angles between thiazolo-triazole and pyrazole rings (e.g., 8.7° for Z-isomer vs. >30° for E-isomer) .
  • NOESY NMR : Correlations between methylidene protons and adjacent aromatic protons confirm spatial proximity in the Z-form .

Q. What structure-activity relationship (SAR) insights guide pharmacological development of thiazolo-triazole derivatives?

  • Substituent effects :
  • 4-Methoxy-3-methylphenyl : Enhances lipophilicity (logP ~3.2) and membrane permeability .
  • 3-Methylphenyl on thiazole : Increases steric bulk, improving selectivity for kinase targets (IC50: 0.2 μM vs. 1.5 μM for unsubstituted analogs) .
    • Biological assays : Anticancer activity (e.g., IC50 = 12 μM against MCF-7 cells) correlates with electron-withdrawing groups on the triazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.